Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate: is a chemical compound with the molecular formula C11H19N3O2 and a molecular weight of 225.29 g/mol .
Scientific Research Applications
Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate has a wide range of applications in scientific research, including:
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, influencing their activity. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modifying its activity. This compound’s ability to form stable complexes with proteins makes it a valuable tool in studying protein function and enzyme kinetics .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression and cellular responses. Additionally, this compound can alter metabolic fluxes within the cell, impacting overall cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade under certain conditions, such as exposure to light or extreme temperatures. Long-term studies have shown that its effects on cellular function can persist for extended periods, although the exact duration depends on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have shown that high doses can lead to adverse effects such as organ damage or metabolic disturbances .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic fluxes and alter the levels of specific metabolites. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall efficacy and toxicity, making it essential to study these processes in detail .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its biological effects. Understanding its localization is crucial for elucidating its mode of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyanogen bromide under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control over reaction conditions . The product is then purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed:
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Substituted piperidine derivatives.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to act as an inhibitor of certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl 4-anilinopiperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Tert-butyl 4-cyanopiperidine-1-carboxylate: Another piperidine derivative with similar chemical properties.
Uniqueness: Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-10(2,3)16-9(15)14-6-4-11(13,8-12)5-7-14/h4-7,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAOYEIIJSEFSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622377 | |
Record name | tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331281-25-5 | |
Record name | tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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